![molecular formula C15H12ClN3O4S3 B2730032 5-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 950319-77-4](/img/structure/B2730032.png)
5-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods.
Scientific Research Applications
Antibacterial Activity
One area of application for compounds containing a sulfonamido moiety, similar to the one , is in the development of new antibacterial agents. Research indicates the potential of these compounds for use as antibacterial agents, with studies demonstrating the synthesis of heterocyclic compounds containing sulfonamido moieties showing significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticonvulsant and Cerebrovasodilatory Properties
Compounds with a sulfonamide structure, including variations like those investigated, have been explored for their anticonvulsant activities and cerebrovasodilatory effects. A study on a series of thiophene sulfonamides described anticonvulsant activities and highlighted a compound that selectively increased cerebral blood flow, suggesting potential applications in managing convulsions and enhancing cerebral circulation (Barnish et al., 1981).
Antimicrobial Activity
The synthesis and evaluation of heterocycles based on sulfonamido pyrazole underscore the antimicrobial potential of these compounds. Such studies contribute to the search for new antimicrobial agents, with some derivatives demonstrating effectiveness against various microbial strains (El‐Emary, Al-muaikel, & Moustafa, 2002).
Surface Activity and Antibacterial Properties
Research on 1,2,4-triazole derivatives containing sulfonamide groups revealed their antimicrobial activity and potential as surface-active agents. These findings suggest applications in creating substances with both microbial resistance and surface activity properties (El-Sayed, 2006).
Herbicidal Activity
Investigations into sulfonamide derivatives for herbicidal activities have also been conducted, demonstrating the potential agricultural applications of these compounds. Research into biophore models of various sulfonamide compounds has provided insights into their herbicidal effectiveness, offering leads for further development in pest management (Ren et al., 2000).
Antiviral and Antitumor Applications
Further studies have expanded the potential applications of sulfonamide-containing compounds to include antiviral and antitumor activities. Synthesis of derivatives and evaluation against diseases like tobacco mosaic virus and various cancer cell lines have highlighted the therapeutic potential of these molecules (Chen et al., 2010).
properties
IUPAC Name |
5-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S3/c1-25(20,21)14-7-5-12(17-18-14)10-3-2-4-11(9-10)19-26(22,23)15-8-6-13(16)24-15/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFUWOLHIKZHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.